molecular formula C14H14N2O2 B5749008 N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Cat. No. B5749008
M. Wt: 242.27 g/mol
InChI Key: GPQYWERDPQKJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide, also known as FDPB, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. FDPB is a pyrrole-based compound that contains a formyl group and a benzamide group, making it a suitable candidate for various applications in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide can inhibit the activity of certain enzymes and modulate the activity of certain receptors. In vivo studies have shown that N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide can cross the blood-brain barrier and affect neurotransmitter levels in the brain. N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several advantages for use in lab experiments, including its unique chemical structure and properties, its ability to cross the blood-brain barrier, and its potential applications in medicinal chemistry and biochemistry. However, N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide also has some limitations, including its complex synthesis method and the need for specialized equipment and knowledge to work with the compound.

Future Directions

There are several future directions for research on N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide, including the development of new synthetic methods for the compound, the identification of new targets for N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide, and the development of new drugs based on the structure of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide and its potential applications in various fields of science.

Synthesis Methods

The synthesis of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves a series of chemical reactions that require specialized knowledge and equipment. The most common method for synthesizing N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide is through the condensation of 3-formyl-2,5-dimethylpyrrole with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide.

Scientific Research Applications

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been extensively studied in scientific research due to its unique properties and potential applications. One of the primary applications of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide is in the field of medicinal chemistry, where it has been used to develop novel drugs for the treatment of various diseases. N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

N-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-13(9-17)11(2)16(10)15-14(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQYWERDPQKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)C2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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